molecular formula C8H11O2P B1604606 Bis(hydroxymethyl)phenylphosphine CAS No. 3127-08-0

Bis(hydroxymethyl)phenylphosphine

Cat. No.: B1604606
CAS No.: 3127-08-0
M. Wt: 170.15 g/mol
InChI Key: LJDGKIUMGVMSGI-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)phenylphosphine is an organophosphorus compound with the molecular formula C8H11O2P It is characterized by the presence of two hydroxymethyl groups attached to a phenylphosphine core

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(hydroxymethyl)phenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{PhPH}_2 + 2 \text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{OH})_2 ] This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl groups.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(hydroxymethyl)phenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.

    Complexation: The compound can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

    Complexation: Transition metal salts like palladium chloride and platinum chloride are used for complex formation.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phenylphosphines depending on the reagents used.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

Bis(hydroxymethyl)phenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of bis(hydroxymethyl)phenylphosphine involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions. The hydroxymethyl groups enhance the solubility and reactivity of the compound, making it a versatile ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal with which it forms complexes.

Comparison with Similar Compounds

  • Bis(hydroxymethyl)phenylphosphine oxide
  • This compound sulfide
  • This compound selenide

Comparison: this compound is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and solubility compared to its analogs. The oxide, sulfide, and selenide derivatives have different reactivities and applications, but this compound remains a versatile compound in both organic and inorganic chemistry.

Properties

IUPAC Name

[hydroxymethyl(phenyl)phosphanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGKIUMGVMSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185192
Record name Methanol, (phenylphosphinidene)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3127-08-0
Record name Bis(hydroxymethyl)phenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3127-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, (phenylphosphinidene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, (phenylphosphinidene)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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